molecular formula C24H26N4O3 B3723811 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B3723811
M. Wt: 418.5 g/mol
InChI Key: PBWGBZZWBHEIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one is a chemical compound supplied for research and development purposes. It is provided as a solid and is characterized by a high level of purity, suitable for various investigative applications. This product is intended for use in controlled laboratory environments by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and national regulations. To complete this product description, the following specific information needs to be verified and inserted: [Describe the compound's main research applications and specific scientific value]. The mechanism of action is proposed to involve [Detail the known or theorized mechanism of action, e.g., specific receptor binding or enzymatic inhibition]. For detailed structural and analytical data, please refer to the Certificate of Analysis.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-20(13-18-5-3-2-4-6-18)23(29)26-24(25-17)28-11-9-27(10-12-28)15-19-7-8-21-22(14-19)31-16-30-21/h2-8,14H,9-13,15-16H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGBZZWBHEIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 1-(3’,4’-methylenedioxybenzyl)-piperazine and 2-chloropyrimidine.

    Reaction Conditions: The reaction is carried out in anhydrous xylene with anhydrous potassium carbonate as a base.

    Isolation: After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then made alkaline with potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated extraction and purification systems to handle larger quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrimidine ring which is crucial for its biological activity.
  • A benzodioxole moiety that enhances its pharmacological properties.

Medicinal Chemistry

Piribedil has been extensively studied for its potential therapeutic effects, particularly in the treatment of various neurological conditions such as Parkinson's disease and depression. Its mechanism of action involves modulating dopamine receptors, which is critical in managing these disorders.

Case Studies

StudyObjectiveFindings
Evaluate efficacy in Parkinson's diseaseDemonstrated significant improvement in motor functions.
Investigate antidepressant propertiesShowed potential as an effective antidepressant with fewer side effects compared to traditional therapies.

Pharmacology

The pharmacological profile of Piribedil indicates its role as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. This selectivity is essential for minimizing adverse effects while maximizing therapeutic benefits.

Key Pharmacological Insights

  • Dopamine Agonism : Enhances dopaminergic activity, beneficial in treating Parkinsonian symptoms.
  • Neuroprotective Effects : Exhibits protective effects on neurons against oxidative stress.

Biological Research

Piribedil serves as a valuable tool in biological research for studying cellular pathways and molecular interactions. Its structural complexity allows researchers to explore various biochemical mechanisms.

Applications in Biological Studies

ApplicationDescription
Cell Signaling Used to investigate the role of dopamine signaling pathways in neuronal health.
Drug Interaction Studies Explored interactions with other neuroactive compounds to assess synergistic effects.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one involves its interaction with dopamine receptors. It acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction can lead to increased dopamine activity in the brain, which is beneficial in treating conditions like Parkinson’s disease . The compound also exhibits vasodilatory effects by antagonizing α2-adrenergic receptors, leading to the relaxation of blood vessels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties / Activities Source / Application
Target Compound Pyrimidin-4(3H)-one 5-benzyl, 6-methyl, 2-(benzodioxol-piperazinyl) 408.46 Not explicitly reported (likely kinase or GPCR modulation) Research compound
STK273296 Pyrimidin-4(3H)-one 5-propyl, 6-methyl, 2-(benzodioxol-piperazinyl) 370.45 Improved solubility vs. target compound Vitas-M Chemical (pharma intermediate)
C27 (Quinoline Derivative) Quinoline 2-(2,5-difluorophenyl), piperazinyl-benzoate 488.17 Anticancer activity (IC₅₀ < 1 µM) Kinase inhibitor research
EP Patent Compound (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido[1,2-a]pyrimidin-4-one 7-piperazinyl, 2-benzodioxol ~390 Enhanced metabolic stability Patent for CNS disorders

Key Observations:

Quinoline-based analogs (C27) exhibit higher molecular weights (~488 g/mol) due to the fused aromatic system, which may limit blood-brain barrier penetration but enhance binding to hydrophobic kinase pockets .

Biological Activity: The pyrido-pyrimidinone derivatives in the European patent demonstrate improved metabolic stability compared to simple pyrimidinones, attributed to the fused ring system reducing cytochrome P450-mediated oxidation .

Crystallographic Insights :

  • The piperazine ring in the target compound adopts a chair conformation with slight puckering (quantified via Cremer-Pople parameters ), as observed in a related pyrimidine analog (2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine). This conformation optimizes steric interactions with the benzodioxole group .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound STK273296 C27 (Quinoline) EP Patent Compound
LogP ~3.5 (estimated) ~2.8 ~4.1 ~3.0
Solubility (µg/mL) <10 (predicted) >50 <5 ~20
Lipinski Violations 0 0 1 (MW > 500) 0
Synthetic Yield Not reported 36.3% (C27 analog) 36.3% (C27) Patent process (high yield)
  • STK273296 ’s lower molecular weight and propyl substituent improve solubility, making it more suitable for oral formulations than the target compound .
  • The EP patent compound balances lipophilicity and solubility, aligning with CNS drug requirements .

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one , commonly known as piribedil , is a synthetic molecule with significant biological activity, particularly as a dopamine receptor agonist. This article explores its pharmacological properties, therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Piribedil has the molecular formula C16H18N4O2C_{16}H_{18}N_{4}O_{2} and a molar mass of 298.34 g/mol. Its structure includes a pyrimidine ring substituted with a piperazine moiety and a benzodioxole group, contributing to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O2
Molar Mass298.34 g/mol
CAS Number3605-01-4
EINECS222-764-6

Piribedil acts primarily as an agonist at dopamine D2 and D3 receptors, which are crucial for regulating motor control and cognitive functions. It enhances dopaminergic activity in the brain, making it beneficial in treating conditions like Parkinson's disease. The mechanism involves stimulating dopaminergic pathways, thereby improving symptoms associated with dopamine deficiency.

Pharmacological Effects

  • Parkinson's Disease Treatment : Piribedil is used as an adjunct therapy in Parkinson's disease, particularly effective in managing tremors and motor symptoms. Research indicates that it can improve patients' quality of life by enhancing motor function and reducing dyskinesia associated with levodopa treatment .
  • Cerebrovascular Effects : The compound has demonstrated vasodilatory effects, improving peripheral blood circulation. This is attributed to its ability to inhibit sympathetic nerve tone, leading to increased blood flow in the femoral artery .
  • Cognitive Enhancement : Clinical studies suggest that piribedil may also aid in cognitive improvements for elderly patients suffering from mental deficits .

Clinical Studies

A series of clinical trials have assessed the efficacy of piribedil in various settings:

  • Study on Parkinson's Disease : A double-blind trial involving 120 patients showed significant improvement in motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS) when treated with piribedil compared to placebo .
  • Cognitive Function Trials : Another study focused on elderly patients revealed that those receiving piribedil showed enhanced cognitive performance on memory tests compared to those on standard treatment alone .

Side Effects

While piribedil is generally well-tolerated, some side effects have been reported:

  • Nausea and dizziness
  • Somnolence
  • Orthostatic hypotension

These effects are typically mild but warrant monitoring during treatment.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?

A multi-step approach involving nucleophilic substitution or condensation reactions can be employed. For example, analogous compounds have been synthesized by reacting piperazine derivatives with substituted benzodioxole or pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification via column chromatography (silica gel, gradient elution) or recrystallization can achieve >85% purity. Post-synthesis validation should include ¹H/¹³C NMR (to confirm functional groups and connectivity) and HRMS (to verify molecular weight and isotopic patterns) .

Q. Which analytical techniques are critical for structural confirmation?

  • Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, and ORTEP-III for graphical representation of thermal ellipsoids .
  • Spectroscopic methods: NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon hybridization, complemented by 2D techniques (COSY, HSQC) for ambiguous signals .

Q. How can researchers optimize crystallization conditions for X-ray studies?

Screen solvents (e.g., ethanol, DMSO-water mixtures) using vapor diffusion or slow evaporation. Monitor crystal growth under polarized light microscopy. For temperature-sensitive compounds, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can conformational analysis resolve flexibility in the piperazine ring?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from atomic coordinates (SC-XRD or DFT-optimized structures). Compare with reference values for similar piperazine derivatives to assess steric or electronic influences on conformation .

Q. How should structural discrepancies between crystallographic and spectroscopic data be resolved?

  • Cross-validation: Compare experimental NMR chemical shifts with those predicted by DFT calculations (e.g., using Gaussian or ORCA).
  • Twinned crystal analysis: Use SHELXL’s TWIN/BASF commands to refine twinning fractions if diffraction data shows splitting .
  • Validation tools: Leverage checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .

Q. What strategies integrate computational chemistry with experimental design for this compound?

  • Docking studies: Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
  • Reaction mechanism elucidation: Use DFT (B3LYP/6-31G*) to map energy profiles for key synthetic steps, such as piperazine alkylation or pyrimidine ring formation .

Q. How can researchers address contradictions in pharmacological activity data across studies?

  • Dose-response re-evaluation: Ensure assays (e.g., IC₅₀ measurements) use standardized protocols (e.g., Pharmacopeial Forum guidelines for bioactivity testing) .
  • Metabolite profiling: Use LC-MS/MS to identify degradation products or active metabolites that might explain divergent results .

Methodological Guidance

Q. What frameworks link experimental findings to theoretical models in structure-activity studies?

Adopt a structure-activity relationship (SAR) hypothesis based on electronic (Hammett σ) or steric (Taft’s EsE_s) parameters. For example, correlate piperazine substituent effects (e.g., benzodioxole vs. benzyl groups) with bioactivity using multivariate regression .

Q. How to design a high-throughput crystallography pipeline for derivatives of this compound?

  • Automated synthesis: Use capsule-based reactors (e.g., ChemPU) for parallel synthesis of analogs .
  • Robotic crystallization: Implement Formulatrix NT8 systems for automated crystal harvesting.
  • Data processing: Streamline SHELXD/SHELXE workflows for rapid phase determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-benzyl-6-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.